Home > Products > Screening Compounds P16275 > Colforsin daropate
Colforsin daropate - 113462-26-3

Colforsin daropate

Catalog Number: EVT-1173942
CAS Number: 113462-26-3
Molecular Formula: C27H43NO8
Molecular Weight: 509.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Colforsin daropate is a carboxylic ester resuting from the formal condensation of the carboxy group of N,N-dimethyl-beta-alanine with the 6-hydroxy group of forskolin. It is an adenylate cyclase activator. It has a role as a cardiotonic drug, an adenylate cyclase agonist, a vasodilator agent and an antihypertensive agent. It is an acetate ester, an organic heterotricyclic compound, a carboxylic ester, a cyclic ketone, a diol and a tertiary amino compound. It is functionally related to a forskolin. It is a conjugate base of a colforsin daropate(1+).
Synthesis Analysis

The synthesis of colforsin daropate involves several key steps, primarily focusing on the modification of the forskolin structure to enhance its solubility and pharmacological properties. The process typically includes:

  1. Starting Material: The synthesis begins with forskolin, which is extracted from the roots of Coleus forskohlii.
  2. Chemical Modifications: Various chemical modifications are made to the forskolin structure to yield colforsin daropate. These modifications often involve:
    • Hydrochlorination to improve solubility.
    • Alkylation or acylation reactions to introduce functional groups that enhance bioactivity.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity and yield.

Recent studies have highlighted microbial synthesis methods for producing intermediates like manoyl oxide, which can be further processed to obtain forskolin derivatives, including colforsin daropate .

Molecular Structure Analysis

Colforsin daropate has a complex molecular structure characterized by its formula C27H44ClNO8C_{27}H_{44}ClNO_8. The compound features:

  • Functional Groups: It contains multiple hydroxyl groups, an amine group, and a chloride atom that contribute to its solubility and activity.
  • Chiral Centers: The presence of chiral centers in its structure makes stereochemistry an important factor in its biological activity.
  • 3D Conformation: The three-dimensional arrangement of atoms is crucial for its interaction with adenylate cyclase, influencing its pharmacological effects.

Molecular modeling studies can provide insights into the spatial configuration and interaction dynamics with target enzymes.

Chemical Reactions Analysis

Colforsin daropate participates in several chemical reactions relevant to its pharmacological action:

  1. Activation of Adenylate Cyclase: The primary reaction involves binding to adenylate cyclase, leading to the conversion of adenosine triphosphate (ATP) into cAMP. This reaction is essential for mediating its positive inotropic and vasodilatory effects .
  2. Metabolic Pathways: Once administered, colforsin daropate undergoes metabolic transformations that may include hydrolysis or conjugation, affecting its pharmacokinetics and bioavailability.

Understanding these reactions is critical for optimizing therapeutic dosing and minimizing side effects.

Mechanism of Action

Colforsin daropate acts primarily by stimulating adenylate cyclase, which results in increased cAMP levels within cardiac myocytes. This elevation in cAMP leads to:

  • Enhanced Calcium Influx: Increased cAMP activates protein kinase A (PKA), which facilitates calcium entry into cells, enhancing myocardial contractility.
  • Vasodilation: Elevated cAMP levels promote relaxation of vascular smooth muscle cells, resulting in vasodilation and reduced systemic vascular resistance.

Studies have shown that colforsin daropate can produce nearly twofold increases in cAMP levels compared to control groups, indicating its potent activity as a cardiac stimulant .

Physical and Chemical Properties Analysis

Colforsin daropate exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 500 g/mol.
  • Solubility: Highly soluble in water due to the presence of polar functional groups, which enhances its bioavailability when administered intravenously.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations.

These properties are crucial for formulation development and clinical application.

Applications

Colforsin daropate has several important applications in clinical settings:

  • Acute Heart Failure Treatment: It is primarily used as an inotropic agent for patients experiencing acute heart failure, improving cardiac output and reducing symptoms associated with low blood pressure.
  • Research Tool: Due to its ability to modulate cAMP levels, it serves as a valuable tool in cardiovascular research, helping scientists understand the role of cyclic nucleotides in heart function and disease.
  • Potential Therapeutic Uses: Ongoing research explores additional applications, including potential roles in treating other cardiovascular conditions or as part of combination therapies for enhanced efficacy.
Introduction to Colforsin Daropate

Historical Development and Structural Classification

Colforsin daropate (also known as NKH477) represents a significant advancement in medicinal chemistry aimed at overcoming the pharmacological limitations of its parent compound, forskolin. Forskolin, a labdane diterpenoid isolated from the roots of Coleus forskohlii (Willd.) Briq., has been utilized for centuries in traditional Ayurvedic medicine for conditions ranging from cardiovascular disorders to respiratory ailments [4] [5]. Despite its broad therapeutic potential, forskolin's clinical utility has been severely restricted by its lipophilic nature and extremely poor water solubility, which impede intravenous administration and bioavailability [1] [5].

The structural modification yielding colforsin daropate involved the strategic addition of a para-substituted dimethylamino-propionyl group at the 7-acetyl position of the forskolin molecule. This modification transforms the molecule into a hydrochloride salt form, conferring markedly enhanced water solubility while preserving the core diterpenoid structure responsible for biological activity [1] [7]. The core structure consists of a tetrahydropyran-derived heterocyclic ring fused to a trans-decalin system characteristic of labdane diterpenes. This water-soluble derivative retains the ability to directly interact with the catalytic subunit of adenylate cyclase but does so with improved pharmacokinetic properties suitable for parenteral administration [5] [8]. The development of colforsin daropate thus bridges traditional herbal medicine and modern pharmaceutical design, enabling clinical exploration of potent adenylate cyclase activation in acute settings.

Table 1: Structural Evolution from Forskolin to Colforsin Daropate

PropertyForskolinColforsin DaropatePharmacological Impact
Chemical Designation(13R)-1α,6β,9α-Trihydroxy-11-oxo-8α,13-epoxylabd-14-en-7β-yl acetate6-(3-Dimethylaminopropionyl)-7-deacetyl-forskolin hydrochlorideEnhanced ionic character
Water SolubilityNegligible (soluble only in organic solvents like DMSO, ethanol)High (formulated as water-soluble hydrochloride salt)Enables intravenous administration
Key ModificationN/ADimethylaminopropionyl group at C-7 positionMaintains adenylate cyclase binding affinity while improving bioavailability
Clinical FormulationNot suitable for IV deliverySolution for intravenous infusionFacilitates use in acute cardiovascular indications

Pharmacological Profile as a Water-Soluble Forskolin Derivative

Colforsin daropate functions as a direct and potent activator of adenylate cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) into the ubiquitous second messenger cyclic adenosine monophosphate (cyclic AMP) [1] [5]. Unlike catecholamine inotropes (e.g., isoproterenol, dopamine, dobutamine) that elevate cyclic AMP indirectly via G-protein-coupled receptor activation, colforsin daropate bypasses membrane receptors to stimulate adenylate cyclase directly. This mechanism is particularly advantageous in pathological states characterized by receptor desensitization or down-regulation, such as chronic heart failure [1] [7].

Comparative studies in canine isolated, blood-perfused heart preparations demonstrate that colforsin daropate elicits significant positive chronotropic (increased heart rate), positive inotropic (increased contractile force), and coronary vasodilatory effects. Crucially, its pharmacological profile exhibits distinct selectivity: coronary vasodilation >> positive inotropy > positive chronotropy. This stands in sharp contrast to catecholamines like isoproterenol, dopamine, and dobutamine, which exhibit the rank order positive inotropy >> coronary vasodilation > positive chronotropy [1]. Quantitatively, colforsin daropate stimulates adenylate cyclase activity far more potently than these catecholamines (colforsin daropate >> isoproterenol > dopamine = dobutamine) [1].

Research in isolated adult rat cardiomyocytes provides mechanistic depth: colforsin daropate increases intracellular calcium concentration ([Ca²⁺]i) transient amplitude and accelerates its kinetic parameters (rate of increase and time to peak). This results in enhanced cellular contraction and shortening velocity, correlating with its positive inotropic effect. Furthermore, colforsin daropate significantly increases cardiomyocyte cyclic AMP content, confirming its primary mechanism [7]. Its potent coronary vasodilatory action directly addresses compromised myocardial oxygen supply, a critical factor in ischemic heart failure.

Table 2: Cardiovascular Effects Profile of Colforsin Daropate vs. Reference Inotropes

ParameterColforsin DaropateIsoproterenolDopamineDobutamine
Adenylate Cyclase Stimulation Potency (Relative)++++ (Most Potent)+++++
Coronary Vasodilation++++ (Marked)++ (Moderate)++ (Moderate)++ (Moderate)
Positive Inotropic Effect+++ (Strong)++++ (Very Strong)+++ (Strong)+++ (Strong)
Positive Chronotropic Effect++ (Moderate)++++ (Very Strong)+++ (Strong)++ (Moderate)
MechanismDirect adenylate cyclase activationβ-adrenoceptor agonismDopamine receptor agonism & indirect adrenergic effectsPredominant β₁-adrenoceptor agonism

Significance in Modern Therapeutics: Bridging Cyclic Adenosine Monophosphate Modulation and Disease Pathways

The ability of colforsin daropate to reliably and potently elevate intracellular cyclic adenosine monophosphate levels provides a therapeutic bridge to diverse disease pathways characterized by aberrant signal transduction. Its clinical significance extends beyond acute cardiovascular support into novel areas like oncology and immunomodulation, driven by cyclic adenosine monophosphate's pleiotropic effects on cell proliferation, apoptosis, and gene regulation.

Cardiovascular Therapeutics

Colforsin daropate's balanced inotropic and potent coronary vasodilatory effects make it uniquely suited for managing severe heart failure with compromised coronary perfusion. Its direct adenylate cyclase activation bypasses the downregulated beta-adrenergic signaling pathways prevalent in chronic heart failure, offering a therapeutic advantage over catecholamine-based inotropes [1] [7]. By significantly augmenting coronary blood flow alongside myocardial contractility, colforsin daropate addresses both impaired cardiac performance and underlying myocardial ischemia simultaneously. This dual action is critical during acute decompensation where reduced coronary flow exacerbates systolic dysfunction. Its water solubility facilitates precise intravenous titration in these critical settings [1] [8].

Oncology and Repurposing Potential

Emerging research highlights the profound anticancer potential of colforsin daropate, particularly for high-grade serous ovarian carcinoma, a malignancy with high mortality and limited treatment options. In vitro studies demonstrate that colforsin daropate induces cell cycle arrest and apoptosis in cultured ovarian cancer cells and spheroids while exhibiting negligible cytotoxicity toward non-tumorigenic fallopian tube secretory epithelial cells and ovarian surface epithelial cells. Crucially, it also inhibits cancer cell invasion through epithelial barriers [2].

The anticancer mechanism involves, at least partially, the downregulation of the oncoprotein c-MYC, frequently overexpressed in this cancer type. Elevated cyclic adenosine monophosphate levels triggered by colforsin daropate reduce both the abundance and transcriptional activity of c-MYC, disrupting its pro-proliferative and anti-apoptotic programs. Furthermore, colforsin daropate synergizes with standard chemotherapy (cisplatin) in preclinical models, significantly reducing tumor growth and improving survival in murine xenograft models of ovarian cancer [2]. This positions colforsin daropate as a promising candidate for drug repurposing in oncology, particularly for cyclic adenosine monophosphate-sensitive, MYC-driven tumors.

Immunomodulation and Cell Signaling Crosstalk

Beyond direct cardiac and anticancer effects, colforsin daropate's elevation of cyclic adenosine monophosphate exerts significant immunomodulatory actions relevant to autoimmune and inflammatory diseases. Cyclic adenosine monophosphate/protein kinase A signaling negatively regulates T-cell activation and proliferation. Research demonstrates that forskolin (and by extension, colforsin daropate) increases intracellular cyclic adenosine monophosphate in T-cells, leading to suppression of proliferation via inhibition of key cell cycle regulatory genes without inducing apoptosis [6].

This antiproliferative effect involves profound cross-talk with the interleukin-2 receptor (IL-2R) signaling cascade, essential for T-cell clonal expansion. Forskolin treatment disrupts IL-2R complex formation (uncoupling IL-2Rβ and γc chains), inhibits Janus kinase 3 activation, and suppresses signal transducer and activator of transcription 5 tyrosine phosphorylation, nuclear translocation, and DNA binding activity. Protein kinase A directly phosphorylates and inactivates Janus kinase 3, a critical node in cytokine receptor signaling [6]. This multi-level suppression of IL-2R signaling underscores the potential of colforsin daropate as an immunomodulator targeting pathological T-cell activation.

Table 3: Molecular Targets and Therapeutic Pathways Modulated by Colforsin Daropate-Induced Cyclic Adenosine Monophosphate Elevation

Therapeutic AreaKey Molecular Targets/PathwaysBiological EffectPotential Clinical Application
CardiovascularAdenylate Cyclase → Cyclic adenosine monophosphate → Protein Kinase A → L-type Ca²⁺ channelsIncreased Ca²⁺ transient amplitude & kinetics → Enhanced contractility; Coronary vascular smooth muscle relaxationAcute heart failure with reduced coronary perfusion
Oncology (e.g., HGSOC)Cyclic adenosine monophosphate → CREB/CREM → c-MYC downregulationc-MYC protein degradation & reduced transcriptional activity → Cell cycle arrest, apoptosis, reduced invasionMYC-driven malignancies; Adjunct to platinum chemotherapy
ImmunologyCyclic adenosine monophosphate → Protein Kinase A → Serine phosphorylation of Jak3; Disrupted IL-2Rβ/γc assemblyInhibition of Jak3 kinase activity; Reduced Stat5 activation & nuclear translocation → T-cell proliferation arrestT-cell mediated autoimmune disorders; Graft-versus-host disease

Properties

CAS Number

113462-26-3

Product Name

Colforsin daropate

IUPAC Name

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-(dimethylamino)propanoate

Molecular Formula

C27H43NO8

Molecular Weight

509.6 g/mol

InChI

InChI=1S/C27H43NO8/c1-10-24(5)15-18(31)27(33)25(6)17(30)11-13-23(3,4)21(25)20(35-19(32)12-14-28(8)9)22(34-16(2)29)26(27,7)36-24/h10,17,20-22,30,33H,1,11-15H2,2-9H3/t17-,20-,21-,22-,24-,25-,26+,27-/m0/s1

InChI Key

RSOZZQTUMVBTMR-XGUNBQNXSA-N

SMILES

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)CCN(C)C

Synonyms

colforsin daropate
colforsin daropate hydrochloride

Canonical SMILES

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)CCN(C)C

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)OC(=O)CCN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.